![molecular formula C25H23BrN2O4 B301679 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301679.png)
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the chromene family of compounds and exhibits a unique structure that has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various cellular signaling pathways. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. Additionally, this compound has been found to possess potent anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its potent biological activity and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential of this compound as a lead compound for the development of novel drugs.
Conclusion
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities, and possesses potent antioxidant properties. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 4-(benzyloxy)-2-bromo-5-ethoxyphenyl)acetonitrile with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of ammonium acetate. This reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, this compound has been shown to possess potent antioxidant properties.
Propriétés
Nom du produit |
2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C25H23BrN2O4 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
2-amino-4-(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H23BrN2O4/c1-2-30-21-11-16(18(26)12-22(21)31-14-15-7-4-3-5-8-15)23-17(13-27)25(28)32-20-10-6-9-19(29)24(20)23/h3-5,7-8,11-12,23H,2,6,9-10,14,28H2,1H3 |
Clé InChI |
JWOIKECWELOYEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



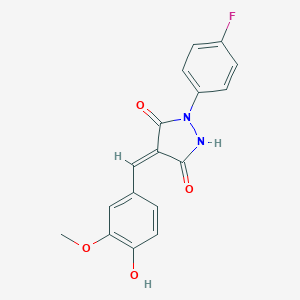

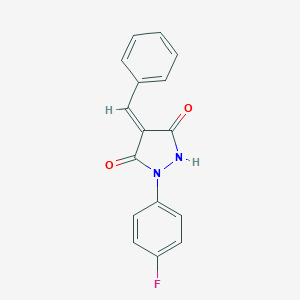

![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)
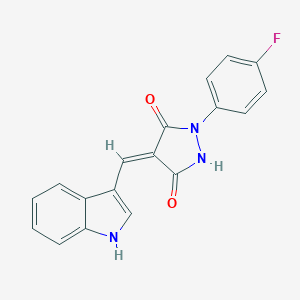
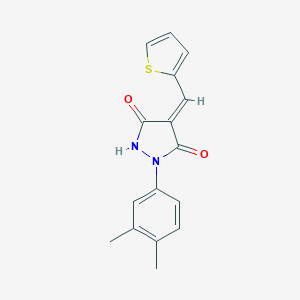
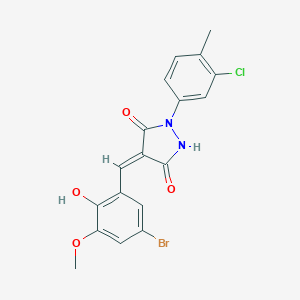

![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-[3-ethoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301619.png)